molecular formula C11H9ClN6S B14168205 6-{(2E)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine

6-{(2E)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B14168205
M. Wt: 292.75 g/mol
InChI Key: BFTMBMFSXULNAG-VGOFMYFVSA-N
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Description

N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that features a triazolo-pyridazine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the chlorothiophene moiety and the triazolo-pyridazine scaffold contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chlorothiophene-2-carbaldehyde with hydrazine derivatives to form the intermediate hydrazone. This intermediate then undergoes cyclization with a suitable reagent to form the triazolo-pyridazine core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and reaction time to maximize the efficiency of the cyclization process. The use of catalysts and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorothiophene moiety allows for substitution reactions, where the chlorine atom can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets within biological systems. The triazolo-pyridazine core can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to the presence of the chlorothiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H9ClN6S

Molecular Weight

292.75 g/mol

IUPAC Name

N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C11H9ClN6S/c1-7(8-2-3-9(12)19-8)14-15-10-4-5-11-16-13-6-18(11)17-10/h2-6H,1H3,(H,15,17)/b14-7+

InChI Key

BFTMBMFSXULNAG-VGOFMYFVSA-N

Isomeric SMILES

C/C(=N\NC1=NN2C=NN=C2C=C1)/C3=CC=C(S3)Cl

Canonical SMILES

CC(=NNC1=NN2C=NN=C2C=C1)C3=CC=C(S3)Cl

solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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